molecular formula C12H12N2 B160148 2-Aminodiphenylamine CAS No. 534-85-0

2-Aminodiphenylamine

Cat. No. B160148
CAS RN: 534-85-0
M. Wt: 184.24 g/mol
InChI Key: NFCPRRWCTNLGSN-UHFFFAOYSA-N
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Description

2-Aminodiphenylamine (2ADPA) is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is an intermediate byproduct in the synthesis of polyaniline and has been used in the formation of semiconducting and nonconducting oligomers . The compound has also been investigated for its ability to form copolymers with aniline, which are structurally different from polyaniline . Additionally, 2ADPA has been used in the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones , and its derivatives have been explored for their effects on human tumor cells growth .

Synthesis Analysis

The synthesis of 2ADPA has been achieved through various methods. One approach involves the acid-catalyzed condensation of phenylhydroxylamine with aniline using cryptomelane-type manganese oxides octahedral molecular sieve (K-OMS-2) catalysts, which showed high selectivity for the ortho isomer of aminodiphenylamine . Another method includes the electrochemical dimerization of 2ADPA, which can lead to the formation of dimers with potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of 2ADPA has been studied using spectroscopic methods and quantum chemical calculations. Molecular orbital calculations have revealed the prevalence of different coupling reactions, suggesting the formation of branched oligomers and phenazine structural units in the oligomers of 2ADPA . The spectral characteristics of 2ADPA have also been analyzed, indicating the presence of intramolecular hydrogen bonding and dual fluorescence of its monocation .

Chemical Reactions Analysis

2ADPA undergoes various chemical reactions, including oxidative polymerization and copolymerization with aniline. The oxidative polymerization process has been theoretically studied, and the results suggest different coupling modes for 2ADPA units . The electrochemical copolymerization with aniline has been evaluated using cyclic voltammetry and spectroelectrochemical studies, confirming the formation of a structurally distinct copolymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2ADPA have been extensively studied. The compound exhibits semiconducting properties when polymerized, and its oligomers have been prepared with different molecular weights . The electrochemical behavior of 2ADPA has been investigated, revealing insights into the site-selectivity of sulfonylation reactions and the factors influencing the type of chemical reaction following oxidation . The absorption and fluorescence spectra of 2ADPA have been studied in different solvents and at various pH values, providing information about its solvatochromic and prototropic shifts .

Scientific Research Applications

  • Electrochemical Properties and Reactions :

    • (Sharafi-kolkeshvandi et al., 2016) explored the electrochemical dimerization of 2ADPA, revealing its potential as a Michael acceptor in reactions. The study also analyzed the mechanism of dimerization and the factors affecting the site-selectivity of its sulfonylation reaction.
  • Spectral Analysis in Different Environments :

    • The study by (Nayaki & Swaminathan, 2001) investigated the absorption and fluorescence spectra of 2ADPA in various solvents and pH values, offering insights into its intramolecular hydrogen bonding and dual fluorescence properties.
  • Catalysis Research :

    • (Kumar et al., 2005) utilized manganese oxide octahedral molecular sieve catalysts for synthesizing 2-aminodiphenylamine, highlighting the efficiency of this method in producing high selectivity for the ortho isomer.
  • Polymerization and Copolymer Formation :

    • The electrochemical and spectroelectrochemical studies conducted by (Chen et al., 2001) and (Cotarelo et al., 2006) demonstrated the polymerization of 2ADPA and its copolymer formation with aniline, offering potential applications in material science.
  • Chemical Oxidative Polymerization :

    • Research by (Ćirić-Marjanović et al., 2008) delved into the oxidative polymerization of aminodiphenylamines, comparing the properties of the oxidation products and discussing the mechanism of this process.
  • Supramolecular Assemblies and Solubility Studies :

    • The study by (Roik & Belyakova, 2016) investigated the influence of β-cyclodextrin on the solubility and complex formation behavior of 2-aminodiphenylamine, providing insights into its interactions and stability in water medium.

Safety And Hazards

2-Aminodiphenylamine is harmful if swallowed or inhaled, and it may cause skin irritation . It is suspected of causing genetic defects . It should be stored in a dark place, at room temperature, and in an inert atmosphere .

Future Directions

The use of 2-Aminodiphenylamine in the detection of dopamine (DA) with uric acid interference has been explored . This method offers a facile route with extraordinary sensitivity, selectivity, and strength for the voltammetric detection of DA, even in the presence of UA and ascorbic acid (AA) as interferents, that can be employed for pharmaceutical and biological specimens .

properties

IUPAC Name

2-N-phenylbenzene-1,2-diamine
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InChI

InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPRRWCTNLGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0049315
Record name 2-Aminodiphenylamine
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Molecular Weight

184.24 g/mol
Source PubChem
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Product Name

2-Aminodiphenylamine

CAS RN

534-85-0
Record name N-Phenyl-o-phenylenediamine
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Record name 2-Aminodiphenylamine
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Record name 2-Aminodiphenylamine
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Record name 1,2-Benzenediamine, N1-phenyl-
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Record name 2-AMINODIPHENYLAMINE
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Synthesis routes and methods

Procedure details

To a pressure reaction bottle was added 10 g 2-nitrodiphenylamine, 0.5 g 5% palladium on carbon and 100 ml 95% ethanol. The mixture was hydrogenated at 22 C and 40 psi hydrogen for 2 hours. Following filtration through celite and solvent removal, an oil was obtained that crystallized on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
SK Nayaki, M Swaminathan - Spectrochimica Acta Part A: Molecular and …, 2001 - Elsevier
The absorption and fluorescence spectra of 2-aminodiphenylamine (2ADA) have been studied as a function of solvent polarity and acid concentration. Analysis of solvatochromic and …
Number of citations: 22 www.sciencedirect.com
MA Cotarelo, F Huerta, R Mallavia, E Morallón… - Synthetic metals, 2006 - Elsevier
… the ortho substituted one, 2-aminodiphenylamine (Scheme 1)… the co-polymerization of 2-aminodiphenylamine and aniline, the … homopolymerization of 2-aminodiphenylamine. The …
Number of citations: 29 www.sciencedirect.com
R Kumar, LJ Garces, YC Son, SL Suib, RE Malz Jr - Journal of Catalysis, 2005 - Elsevier
… -type manganese oxides octahedral molecular sieve (K-OMS-2) were used for the acid-catalyzed condensation of phenylhydroxylamine with aniline to produce 2-aminodiphenylamine. …
Number of citations: 30 www.sciencedirect.com
I Booysen, TIA Gerber, E Hosten… - Journal of Coordination …, 2007 - Taylor & Francis
… The complex trans-[Re(ada)Cl 3 (PPh 3 ) 2 ] (H 2 ada = 2-aminodiphenylamine) was prepared from … Here, we report the product of the reaction of 2-aminodiphenylamine, a monophenyl …
Number of citations: 12 www.tandfonline.com
M Zenasni, A Quintero‐Jaime, A Benyoucef… - Polymer …, 2021 - Wiley Online Library
Hybrid materials consisting of aniline (ANI) and/or 2‐aminodiphenylamine (PD) in the presence of V 2 O 5 nanoparticles were synthesized by in‐situ chemical oxidative polymerization …
R Ojani, JB Raoof, Y Ahmady-Khanghah - Electrochimica Acta, 2011 - Elsevier
… In the present work, the 2-aminodiphenylamine as a monomer was electropolymerized at the surface of carbon paste electrode and copper particles were incorporated into the polymer-…
Number of citations: 36 www.sciencedirect.com
WC Chen, TC Wen, A Gopalan - Journal of the Electrochemical …, 2001 - iopscience.iop.org
Electrochemical copolymerization of 2-aminodiphenylamine (2ADPA) with aniline (ANI) was carried out in aqueous hydrochloric acid by using cyclic voltammetry. In addition, cyclic …
Number of citations: 63 iopscience.iop.org
H Kaur, K Sheoran, SS Siwal, RV Saini, AK Saini… - Materials, 2022 - mdpi.com
… In the current study, a silver nanoparticle-doped 2-aminodiphenylamine (AgNPs-2ADPA) electrode was fabricated that exhibited remarkable catalytic activity, retaining high current …
Number of citations: 9 www.mdpi.com
R Ojani, JB Raoof, Y Ahmady-Khanghah… - International journal of …, 2013 - Elsevier
… cyclic voltammetry in an aqueous solution of 2-aminodiphenylamine (2ADPA). The transition … Cyclic voltammetry experiment of copper-poly(2-aminodiphenylamine) modified carbon …
Number of citations: 31 www.sciencedirect.com
MC Kloetzel, SJ Davis, U Pandit, CR Smith… - Journal of Medicinal …, 1958 - ACS Publications
… react25 with 2-aminodiphenylamine, o-… 2-aminodiphenylamine and so is related to the aforementioned amides (III-IX). Compounds XI and XIII are analogues of 2-aminodiphenylamine …
Number of citations: 8 pubs.acs.org

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